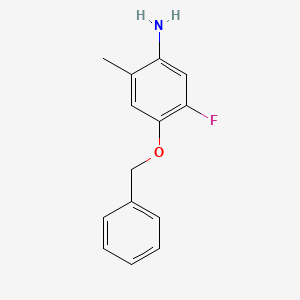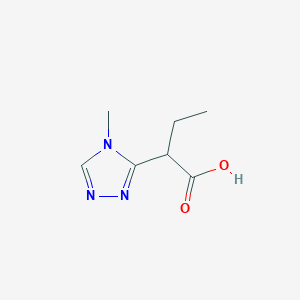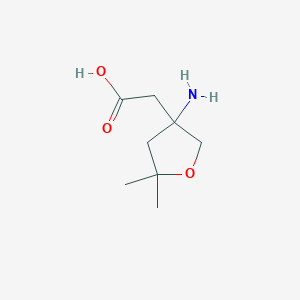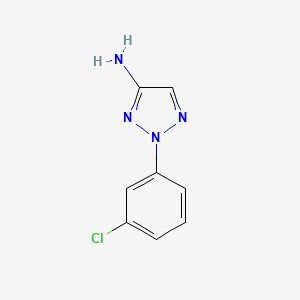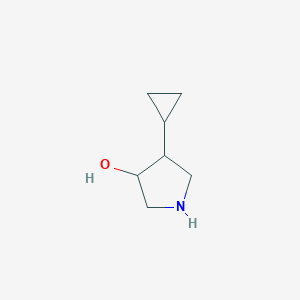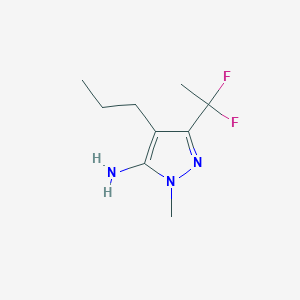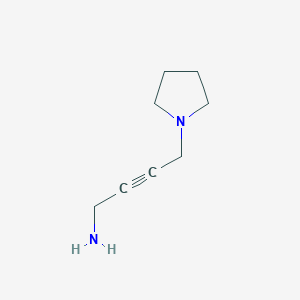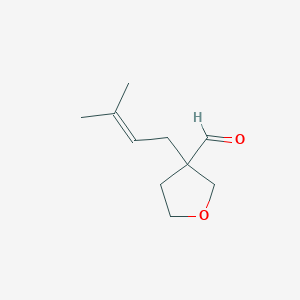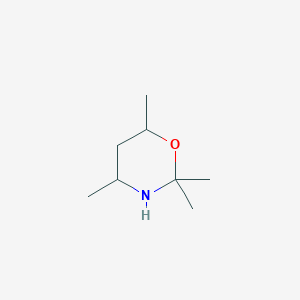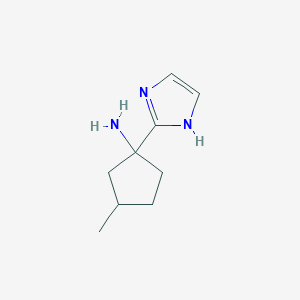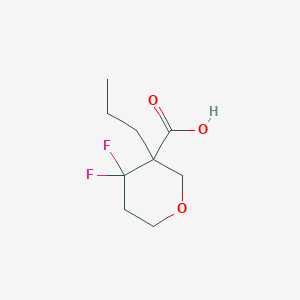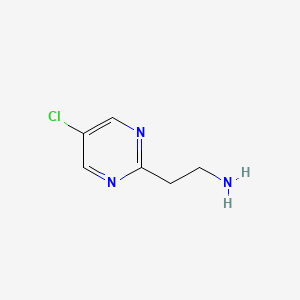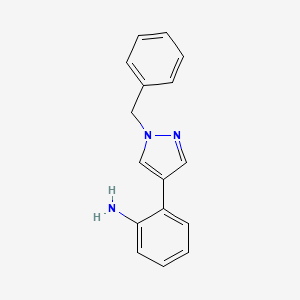
2-(1-Benzyl-1H-pyrazol-4-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-1H-pyrazol-4-YL)aniline is a heterocyclic compound that contains both a pyrazole and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and aniline groups allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the condensation of pyrazole-4-carbaldehyde with aniline derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method allows for the efficient formation of the desired product with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. Additionally, the aniline group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-4-yl)aniline
- 2-(1-Benzyl-1H-imidazol-4-yl)aniline
- 2-(1-Benzyl-1H-triazol-4-yl)aniline
Uniqueness
2-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to the presence of both the benzyl and pyrazole groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2 |
InChI Key |
UNNKNFXTBJIWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


